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A detailed evaluation of RNA quality from tissues preserved in formol-glycerol and alternative

methods for researchers, scientists, and drug development professionals.

The preservation of high-quality RNA from tissue samples is paramount for accurate and

reproducible gene expression analysis, a critical component of research and drug

development. While formalin-fixed paraffin-embedded (FFPE) tissues are a common standard

in pathology, the cross-linking nature of formalin can compromise RNA integrity. This guide

provides a comparative analysis of RNA quality obtained from tissues preserved in a formol-

glycerol solution against standard formalin fixation (FFPE) and the non-cross-linking

alternative, RNAlater.

For the purpose of this guide, "formol-glycerol" is treated as a formalin-based fixative. The

primary component affecting RNA quality in this solution is formaldehyde (formalin), which

causes chemical modifications and fragmentation of RNA molecules.[1][2] Glycerol is primarily

a humectant and is not expected to have the same detrimental effects as formalin. Therefore,

the data and protocols for formalin-fixed tissues are used as a proxy to evaluate formol-glycerol

preserved samples.

Comparative Analysis of RNA Quality
The choice of tissue preservation method significantly impacts the quality and quantity of

extractable RNA. The following table summarizes key RNA quality metrics across three

common preservation techniques: formol-glycerol/formalin-fixed, FFPE, and RNAlater-

stabilized tissues.
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Preservation
Method

RNA Integrity
Number (RIN)

RNA Yield
A260/A280
Purity

Suitability for
Downstream
Applications

Formol-Glycerol /

Formalin-Fixed

Generally low to

moderate (RIN 2-

5)[3]

Variable, often

lower than

fresh/frozen

tissue

1.8 - 2.0

Suitable for RT-

qPCR with short

amplicons; RNA

sequencing can

be challenging.

Formalin-Fixed

Paraffin-

Embedded

(FFPE)

Typically low

(RIN 2-4)[3]

Generally lower

due to harsh

processing steps

1.8 - 2.0

Challenging for

whole-

transcriptome

analysis;

specialized

protocols

required.[4]

RNAlater High (RIN 8-10)

High,

comparable to

fresh/frozen

tissue

1.9 - 2.1

Excellent for all

downstream

applications,

including RNA

sequencing and

microarray

analysis.[5]

Formalin-based fixation, including formol-glycerol, leads to RNA degradation and chemical

modifications through the formation of methylene bridges between proteins and nucleic acids.

[1] This results in lower RNA Integrity Numbers (RIN) and can inhibit enzymatic reactions in

downstream applications like reverse transcription and PCR.[2] While RNA can be extracted

from these tissues, the fragments are often short, making it more suitable for targeted gene

expression analysis using short amplicons rather than for whole-transcriptome profiling.[1]

In contrast, RNAlater is a preservation solution that stabilizes and protects cellular RNA by

inactivating RNases without chemical modification.[1] Tissues stored in RNAlater yield high-

quality, intact RNA that is comparable to that from fresh or snap-frozen tissues, making it the

ideal choice when RNA integrity is critical.[1][5]
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Experimental Workflow for RNA Quality Evaluation
The following diagram outlines the key steps in a typical workflow for extracting and evaluating

the quality of RNA from tissues preserved in different media.

Caption: Experimental workflow for RNA extraction and quality assessment.

Experimental Protocols
RNA Extraction from Formol-Glycerol/Formalin-Fixed
Tissues
This protocol is adapted for tissues fixed in formalin-based solutions and focuses on reversing

the cross-linking to improve RNA yield and quality.

Materials:

Tissue preserved in formol-glycerol or formalin

Xylene (for FFPE tissues)

Ethanol (100%, 70%)

Proteinase K

Lysis Buffer (with chaotropic salts)

Phenol-chloroform

Isopropanol

RNase-free water

Procedure:

Deparaffinization (for FFPE tissues):

Perform two washes with xylene to remove paraffin.
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Rehydrate the tissue by sequential washes with 100% and 70% ethanol.

Tissue Homogenization:

Mechanically homogenize the tissue sample in lysis buffer.

Proteinase K Digestion:

Incubate the homogenate with Proteinase K at 56°C for 2-4 hours (or overnight) to digest

proteins and aid in reversing cross-links. Heat inactivation of Proteinase K is performed at

80°C for a short period.

RNA Extraction:

Perform a standard phenol-chloroform extraction to separate RNA from DNA and proteins.

RNA Precipitation:

Precipitate the RNA from the aqueous phase using isopropanol.

Washing and Elution:

Wash the RNA pellet with 70% ethanol and resuspend in RNase-free water.

RNA Extraction from RNAlater-Stabilized Tissues
This protocol is more straightforward due to the absence of cross-linking.

Materials:

Tissue stored in RNAlater

TRIzol or similar lysis reagent

Chloroform

Isopropanol

Ethanol (70%)
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RNase-free water

Procedure:

Sample Preparation:

Remove the tissue from the RNAlater solution and blot excess liquid.

Homogenization and Lysis:

Homogenize the tissue directly in TRIzol reagent.[6]

Phase Separation:

Add chloroform and centrifuge to separate the mixture into aqueous (RNA), interphase

(DNA), and organic (protein) phases.[6]

RNA Precipitation:

Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.[6]

Washing and Elution:

Wash the RNA pellet with 70% ethanol and resuspend in RNase-free water.

RNA Quality Assessment
a. Spectrophotometry (Yield and Purity):

Measure the absorbance at 260 nm and 280 nm using a spectrophotometer (e.g.,

NanoDrop).

The A260/A280 ratio should be between 1.8 and 2.1 for pure RNA.[6]

b. Capillary Electrophoresis (Integrity):

Use an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA

Integrity Number (RIN).
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RIN values range from 1 (completely degraded) to 10 (intact).[7] A higher RIN value indicates

better quality RNA.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15177146?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15177146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

